molecular formula C16H14N2O5S B6713892 N-(2-hydroxyethyl)-1,3-dioxo-N-phenylisoindole-5-sulfonamide

N-(2-hydroxyethyl)-1,3-dioxo-N-phenylisoindole-5-sulfonamide

Cat. No.: B6713892
M. Wt: 346.4 g/mol
InChI Key: RNAMFKVKIKAHJO-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-1,3-dioxo-N-phenylisoindole-5-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a sulfonamide group, a dioxoisoindole core, and a hydroxyethyl side chain, making it a versatile molecule for various applications.

Properties

IUPAC Name

N-(2-hydroxyethyl)-1,3-dioxo-N-phenylisoindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5S/c19-9-8-18(11-4-2-1-3-5-11)24(22,23)12-6-7-13-14(10-12)16(21)17-15(13)20/h1-7,10,19H,8-9H2,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAMFKVKIKAHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CCO)S(=O)(=O)C2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-1,3-dioxo-N-phenylisoindole-5-sulfonamide typically involves a multi-step process. One common method starts with the reaction of phthalic anhydride with aniline to form N-phenylphthalimide. This intermediate is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group. Finally, the hydroxyethyl group is introduced through a reaction with ethylene oxide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-1,3-dioxo-N-phenylisoindole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-hydroxyethyl)-1,3-dioxo-N-phenylisoindole-5-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-1,3-dioxo-N-phenylisoindole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their death. Additionally, the hydroxyethyl group can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxyethyl)-1,3-dioxo-N-phenylisoindole-5-sulfonamide is unique due to its combination of a dioxoisoindole core and a sulfonamide group, which provides a distinct set of chemical properties. This makes it particularly useful in applications requiring specific interactions with biological molecules or the synthesis of complex organic structures .

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